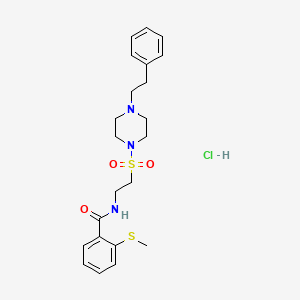![molecular formula C12H7ClN2OS2 B2565877 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 468096-46-0](/img/structure/B2565877.png)
3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C12H7ClN2OS2 and its molecular weight is 294.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in the synthesis of pyranopyrimidine scaffolds, including 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, due to their broad synthetic applications and bioavailability. The review by Parmar, Vala, and Patel (2023) covers synthetic pathways employing diverse hybrid catalysts for developing substituted pyrimidinone derivatives, highlighting the importance of these catalysts in producing lead molecules for pharmaceutical industries. This work underscores the chemical's relevance in medicinal chemistry and its potential for developing new therapeutic agents (Parmar, Vala, & Patel, 2023).
Developments in Antithrombotic Drug Synthesis
The compound and its structural relatives have been extensively explored for their pharmaceutical applications, particularly in the synthesis of antithrombotic drugs like (S)-clopidogrel. Saeed et al. (2017) provided a comprehensive review of synthetic methods for (S)-clopidogrel, highlighting the compound's significance in addressing the increased demand for potent antithrombotic and antiplatelet drugs. This study illustrates the compound's utility in facilitating facile synthetic approaches for high-demand pharmaceuticals (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).
Environmental and Toxicological Perspectives
From an environmental and toxicological perspective, compounds with chlorophenyl groups, including the one , are scrutinized for their potential as endocrine disruptors and their impact on human and wildlife health. Burgos-Aceves et al. (2021) discussed the implications of DDT and its metabolites, highlighting the broader context of chlorophenyl compounds in environmental toxicology. This research sheds light on the environmental fate and biological effects of chlorophenyl-containing compounds, offering insights into their potential risks and mechanisms of action (Burgos-Aceves, Migliaccio, Di Gregorio, Paolella, Lepretti, Faggio, & Lionetti, 2021).
Synthesis and Bioactivity of Pyrimidine Derivatives
The synthesis and in-vitro bioactivity of substituted tetrahydropyrimidine derivatives, which share a structural motif with the target compound, have been investigated for their anti-inflammatory properties. Gondkar, Deshmukh, and Chaudhari (2013) reported on the synthesis of these derivatives and their potent in-vitro anti-inflammatory activity, demonstrating the compound's relevance in the development of new anti-inflammatory agents (Gondkar, Deshmukh, & Chaudhari, 2013).
Zukünftige Richtungen
The future directions for the study of “3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” could involve further exploration of its potential biological activities, given the known activities of related compounds . Additionally, more research could be done to optimize its synthesis and understand its mechanism of action .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation.
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect multiple signaling networks including ras/raf/mek/erk, pi3k/akt/mtor, and nuclear factor kappa b (nf-κb) pathways .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have shown to significantly inhibit the growth of examined cell lines .
Biochemische Analyse
Biochemical Properties
Similar compounds have been found to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This suggests that 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one may interact with enzymes and proteins involved in cell cycle control .
Cellular Effects
In cellular models, this compound has shown promising cytotoxic activities against various cancer cell lines . It appears to influence cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS2/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-6H,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSBNBFZWYJKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)NC2=S)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Chloro-2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(phenylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2565794.png)
![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2565795.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2565797.png)
![4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565798.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2565802.png)
![[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B2565803.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2565806.png)

![3-[(3-Pyridylamino)methylene]benzo[b]pyran-2,4-dione](/img/structure/B2565809.png)
![[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2565812.png)

![4-Methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2565814.png)
